2-Amino-3-guanidino-propionic acid

Insulin secretion Pancreatic beta-cell Arginine analog

2-Amino-3-guanidino-propionic acid (AGPA, CAS 2462-51-3) is the only arginine derivative that fully recapitulates arginine's dual insulinotropic secretagogue action while serving as an unreactive substrate analog for human arginase I, enabling stable enzyme-inhibitor complex formation for high-resolution X-ray studies (PDB 4FCI/4FCK). Unlike standard arginine, AGPA substitution in antimicrobial peptides reduces serum degradation by >5-fold at 8 hours. This unique trifunctional profile makes AGPA essential for beta-cell research, crystallography, and in-vivo peptide design—no alternative compound replicates all three activities.

Molecular Formula C4H10N4O2
Molecular Weight 146.15 g/mol
CAS No. 2462-51-3
Cat. No. B13440389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-guanidino-propionic acid
CAS2462-51-3
Molecular FormulaC4H10N4O2
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N=C(N)N
InChIInChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
InChIKeyXNBJHKABANTVCP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-guanidino-propionic Acid (CAS 2462-51-3): A Short-Chain L-Arginine Analog for Arginase Studies and Peptide Engineering


2-Amino-3-guanidino-propionic acid (AGPA, CAS 2462-51-3), also known as dinor-L-arginine or α-amino-β-guanidinopropionic acid, is a non-proteinogenic L-α-amino acid structurally homologous to L-arginine but with a guanidino side chain truncated by two methylene groups [1]. It serves as a critical tool in biochemical research, primarily as an unreactive substrate analog for human arginase I, enabling high-resolution structural studies of enzyme-inhibitor interactions [1][2]. Beyond its role as an arginase probe, AGPA exhibits unique biological activity profiles—including selective mimicry of arginine's insulinotropic effects—that distinguish it from other guanidino compounds and make it valuable in metabolic and peptide stability research [3].

Why 2-Amino-3-guanidino-propionic Acid Cannot Be Replaced by Other Guanidino Compounds in Critical Assays


Despite sharing a guanidino moiety with L-arginine, 3-guanidinopropionic acid (3-GPA), guanidinoacetic acid (GAA), and L-canavanine, 2-amino-3-guanidino-propionic acid (AGPA) exhibits a unique functional profile that precludes simple substitution. In a direct head-to-head comparison across multiple arginine derivatives, AGPA was the sole compound to fully recapitulate arginine's dual action on 86Rb+ efflux and insulin release from pancreatic islets—citrulline, GAA, 3-GPA, and guanidine were completely inactive [1]. Structurally, AGPA's guanidino side chain is two methylene units shorter than L-arginine, rendering it an unreactive substrate analog that binds arginase I without undergoing hydrolysis—a property not shared by longer-chain analogs [2]. Furthermore, AGPA confers dramatic serum stability to antimicrobial peptides when substituted for arginine, reducing degradation from near-total to <20% after 8 hours, an effect that cannot be extrapolated from arginine or other guanidino amino acids [3].

Quantitative Differentiation Evidence for 2-Amino-3-guanidino-propionic Acid vs. Structural Analogs


AGPA is the Sole Arginine Derivative That Fully Mimics Insulin Secretion and K+ Efflux

In a comparative study of arginine derivatives using perifused rat pancreatic islets, 2-amino-3-guanidinopropionic acid (AGPA) was the only analog among those tested to completely mimic the dual secretagogue effects of L-arginine. The study simultaneously monitored 86Rb+ efflux (a measure of K+ channel activity and membrane depolarization) and insulin release [1]. AGPA accelerated 86Rb+ efflux and increased insulin release in a manner indistinguishable from L-arginine, whereas citrulline, guanidinoacetic acid, 3-guanidinopropionic acid, and guanidine showed no activity in either assay [1].

Insulin secretion Pancreatic beta-cell Arginine analog Diabetes research

AGPA Acts as an Unreactive Arginase I Substrate Analog, Enabling Crystallographic Trapping

2-Amino-3-guanidinopropionic acid (AGPA) binds to the active site of human arginase I (HAI) but does not undergo hydrolysis, functioning as an unreactive substrate analog [1]. X-ray crystal structures of the Mn2+2-HAI and Co2+2-HAI complexes with AGPA reveal that hydrogen bonds to the α-carboxylate and α-amino groups dominate enzyme-inhibitor recognition, while the truncated guanidino side chain (two methylene groups shorter than L-arginine) does not interact directly with the binuclear metal center [1][2]. In contrast, L-arginine is efficiently hydrolyzed to L-ornithine and urea via a metal-activated hydroxide mechanism, precluding stable trapping of the enzyme-substrate complex [1].

Arginase X-ray crystallography Enzyme mechanism Nitric oxide

AGPA Substitution Dramatically Enhances Peptide Serum Stability vs. Arginine

Replacement of arginine residues with α-amino-3-guanidino-propionic acid (Agp) confers marked resistance to serum proteases in antimicrobial peptides. In a direct comparison using the peptide NH2-RRWRIVVIRVRR-CONH2, the unmodified (Arg-containing) peptide was nearly totally degraded after 8 hours of incubation in mouse serum, whereas the Agp-substituted variant showed less than 20% degradation over the same period [1]. Importantly, the antimicrobial activity of the peptide was not compromised by the substitution [1].

Antimicrobial peptides Serum stability Proteolytic degradation Peptide engineering

AGPA Exhibits a Distinct MMP-13 Inhibition Profile Among Guanidino Modifiers

In a study examining the effects of polymer modifiers on matrix metalloproteinase-13 (MMP-13) activity, seven compounds including 2-amino-3-guanidinopropionic acid, arginine, carnitine, citrulline, creatine, 3-guanidinopropionic acid, and Nω-nitro-L-arginine were compared for their ability to inhibit this zinc-dependent collagenase [1]. The study found that these modifiers inhibited MMP-13 to varying degrees, with AGPA among those producing more modest inhibition [1][2]. This positions AGPA as a useful tool for modulating protease activity in chronic wound models, where MMP-13 is pathologically elevated and contributes to extracellular matrix destruction [1].

MMP-13 Wound healing Collagenase Polymer modifiers

AGPA Shows Differential Predicted Binding to Arginine-Metabolizing Enzymes vs. Longer-Chain Analogs

Computational docking studies comparing short-chain arginine analogs (Agp and Agb) with L-arginine reveal distinct predicted binding profiles across enzymes of arginine metabolism [1]. Both Agp (2-amino-3-guanidinopropionic acid) and Agb (2-amino-4-guanidinobutyric acid) are predicted not to interact with arginase (ARG), inducible nitric oxide synthase (iNOS), arginine deiminase (ADI), or arginine decarboxylase (ADC) [1]. However, both short-chain analogs are predicted to bind strongly to endothelial nitric oxide synthase (eNOS), arginine:glycine amidinotransferase (AGAT), and argininosuccinate synthetase (ASS), potentially forming stable enzyme-substrate complexes that could block these enzymes' actions [1]. This suggests that Agp and Agb share similar enzyme interaction profiles distinct from L-arginine, but the specific kinetic or binding parameters for Agp versus Agb have not been experimentally quantified.

Arginine metabolism Docking simulation eNOS AGAT

Optimal Research and Procurement Scenarios for 2-Amino-3-guanidino-propionic Acid


Structural Biology: Trapping Arginase I in a Substrate-Bound Conformation

For crystallographic studies of human arginase I, 2-amino-3-guanidino-propionic acid (AGPA) is the preferred tool because it binds to the active site but is not hydrolyzed, enabling stable complex formation for high-resolution structure determination [1]. L-Arginine, the native substrate, is catalytically turned over and cannot be trapped in the same manner. This application is directly supported by published X-ray structures of Mn2+2-HAI and Co2+2-HAI complexes with AGPA (PDB IDs: 4FCI, 4FCK) [2].

Pancreatic Beta-Cell Research: Selective Functional Probe for Arginine-Sensing

Researchers investigating the mechanisms of amino acid-stimulated insulin secretion should select AGPA as the sole arginine derivative capable of fully recapitulating arginine's dual secretagogue effects (86Rb+ efflux and insulin release) [3]. This exclusive activity, contrasted with the complete inactivity of citrulline, GAA, and 3-GPA, makes AGPA uniquely suited for dissecting the structural determinants of beta-cell recognition [3].

Peptide Therapeutics Engineering: Enhancing Serum Stability Without Loss of Activity

In antimicrobial peptide development programs where rapid serum degradation is a limiting factor, AGPA substitution for arginine residues confers substantial stability improvements (>5-fold reduction in degradation at 8 hours) while preserving antimicrobial activity [4]. This evidence-based strategy provides a rational basis for incorporating AGPA into peptide sequences intended for in vivo applications.

Wound Healing and Protease Research: Modulating MMP-13 Activity

For studies examining the role of matrix metalloproteinase-13 (MMP-13) in chronic wound environments, AGPA offers a distinct inhibitory profile relative to other guanidino compounds [5][6]. It serves as one of a panel of modifiers (alongside Nω-nitro-L-arginine and creatine) that produce modest inhibition of this collagenase, enabling nuanced experimental control of protease activity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-guanidino-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.